molecular formula C13H10N2O B13893453 5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine

5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine

Cat. No.: B13893453
M. Wt: 210.23 g/mol
InChI Key: OKYOOQMBVSALNS-UHFFFAOYSA-N
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Description

5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by a fused ring system consisting of an oxazole ring and a pyridine ring. The presence of both nitrogen and oxygen atoms in the ring structure imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine typically involves the condensation of 5-amino-2-phenyloxazole-4-carbonitrile with dimethylformamide-dimethyl acetal, resulting in the intermediate dimethyliminoformamidine. This intermediate undergoes a Dimroth rearrangement in the presence of anilines, leading to the formation of the desired oxazole-pyridine compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation and rearrangement reactions, optimized for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst or alkylating agents like methyl iodide.

Major Products Formed

    Oxidation: Formation of oxazole derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced oxazole-pyridine derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique ring structure allows it to bind to active sites, inhibiting or modulating the activity of the target molecules. This interaction can lead to various biological effects, including antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C13H10N2O/c1-9-7-8-11-13(14-9)16-12(15-11)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

OKYOOQMBVSALNS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)N=C(O2)C3=CC=CC=C3

Origin of Product

United States

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